7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine
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Overview
Description
7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine is a heterocyclic compound that features a fused ring system consisting of an imidazole and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with formamide under high temperature to form the triazine ring, followed by methylation to introduce the methyl group at the 7-position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups such as halogens or nitro groups.
Scientific Research Applications
7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the active site of the target protein, leading to inhibition or activation of the protein’s function .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features.
Triazolo[1,5-a]pyrimidine: Contains a triazole ring fused to a pyrimidine ring.
Benzimidazole: Features a benzene ring fused to an imidazole ring.
Uniqueness: 7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine is unique due to its specific ring fusion pattern and the presence of a methyl group at the 7-position. This structural uniqueness can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H5N5 |
---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
7-methylimidazo[4,5-d]triazine |
InChI |
InChI=1S/C5H5N5/c1-10-3-6-4-2-7-9-8-5(4)10/h2-3H,1H3 |
InChI Key |
OXDJBCZGXTXETH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=CN=NN=C21 |
Origin of Product |
United States |
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